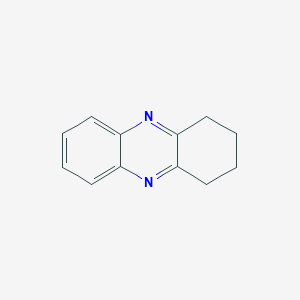

1,2,3,4-Tetrahydrophenazine

Overview

Description

1,2,3,4-Tetrahydrophenazine is an organic compound with the molecular formula C12H12N2 . It is a solid and appears as brown crystals . This compound has a wide range of uses in organic synthesis .

Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydrophenazine consists of 12 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The exact structure and conformation can be determined using various analytical techniques.Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydrophenazine has a molecular weight of 184.24 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications

Synthesis of Phenazine Derivatives : Various methods for synthesizing phenazine derivatives, including 1,2,3,4-tetrahydrophenazine, have been established. These methods involve reactions with primary 1,2-arylidenediamines and other compounds, leading to different phenazine structures with potential applications in chemical synthesis and pharmaceuticals (Guirado, Cerezo, & Arellano, 1997); (Guirado, Cerezo, Andreu, Sánchez, & Bautista, 2004).

Electrochromic Materials : 1,2,3,4-Tetrahydrophenazine-based electrochromic materials demonstrate excellent stability and multichromic behavior, making them suitable for applications in electronic devices and smart windows (Ergun & Eroglu, 2019).

Complex Formation with Metals : The compound has been used to study complex formation with metals like copper, which can have implications in analytical chemistry and metallurgical processes (Riolo, Soldi, & Spini, 1973).

Antitumor Activity : Derivatives of 1,2,3,4-tetrahydrophenazine have been explored for their antitumor activity, especially in the context of breast cancer research. These compounds show promise as potential chemotherapeutic agents (El-Nassan, 2012).

Isomerization Reactions : The compound has been utilized in isomerization reactions catalyzed by ruthenium complexes, highlighting its role in organic synthesis and catalyst development (Menchi, Matteoli, Scrivanti, Paganelli, & Botteghi, 1988).

Medical Imaging : Analogs of 1,2,3,4-tetrahydrophenazine have been designed for potential use in medical imaging, particularly in positron emission tomography (PET) radiotracers. This application underscores its significance in diagnostic medicine (Abate et al., 2011).

Energetic Materials : Studies have explored the synthesis and thermal behavior of compounds related to 1,2,3,4-tetrahydrophenazine, with predictions of their use as high-performance energetic materials (Chavez, Bottaro, Petrie, & Parrish, 2015).

Corrosion Mitigation : Novel tetrahydro-1,2,4-triazines, related to 1,2,3,4-tetrahydrophenazine, have been investigated for their effectiveness in corrosion protection of steel, demonstrating their potential in industrial applications (Abd El‐Lateef, Shalabi, Arab, & Abdallah, 2022).

Sensor Development : 1,2,3,4-Tetrahydrophenazine-based compounds have been utilized in the development of sensors, particularly for the detection of heavy metals like mercury, indicating their relevance in environmental monitoring and safety (Ergun, 2021).

Future Directions

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydrophenazine is a derivative of phenazine , a class of compounds known to exhibit a diverse range of biological properties . The primary targets of phenazine derivatives are often related to their antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant properties . .

Mode of Action

Phenazine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some phenazine derivatives have been shown to interact with DNA, proteins, and other cellular components, leading to changes in cell function .

Biochemical Pathways

Phenazine derivatives are known to affect a variety of biochemical pathways, often related to their biological properties . For instance, some phenazine derivatives have been shown to affect pathways related to cell growth and proliferation, oxidative stress, and immune response .

Result of Action

Phenazine derivatives are known to have a wide range of effects at the molecular and cellular level, often related to their biological properties . For instance, some phenazine derivatives have been shown to induce cell death, inhibit cell growth, and modulate immune response .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of phenazine derivatives .

properties

IUPAC Name |

1,2,3,4-tetrahydrophenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSHIOJKUPGIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3N=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284709 | |

| Record name | 1,2,3,4-Tetrahydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672119 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,2,3,4-Tetrahydrophenazine | |

CAS RN |

4829-73-6 | |

| Record name | NSC38590 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and formula of 1,2,3,4-Tetrahydrophenazine?

A1: 1,2,3,4-Tetrahydrophenazine (C12H12N2) is a heterocyclic organic compound. Its structure consists of a phenazine core with a partially saturated cyclohexane ring.

Q2: Is there any spectroscopic data available for 1,2,3,4-Tetrahydrophenazine?

A2: While specific spectroscopic data isn't extensively detailed in the provided abstracts, several studies utilized techniques like UV-Vis spectroscopy, IR spectroscopy, 1H NMR, and 13C NMR to characterize 1,2,3,4-Tetrahydrophenazine and its derivatives. [ [], [] ]

Q3: How does the structure of 1,2,3,4-Tetrahydrophenazine influence its reactivity?

A3: The presence of the partially saturated cyclohexane ring in 1,2,3,4-Tetrahydrophenazine plays a crucial role in its reactivity. For instance, it can undergo dehydrogenation reactions to form fully aromatic phenazine derivatives. [ [], [] ]

Q4: Can you elaborate on the synthesis of 1,2,3,4-Tetrahydrophenazine derivatives?

A4: Several synthetic routes have been explored, including:

- Condensation Reactions: 1,2-diaminobenzenes react with β-keto sulfoxides to yield 1,2,3,4-tetrahydrophenazine derivatives. This method allows for the introduction of various substituents on the phenazine ring system. [ [] ]

- Diels-Alder Cycloaddition: This approach utilizes the reaction of C60 with appropriately substituted quinoxaline derivatives, such as 6-chloro-2,3-bis(bromomethyl)-quinoxaline, to synthesize derivatives like 7-chloro-[1,2,3,4]-tetrahydrophenazine-[2,3]-fullerene C60. [ [] ]

Q5: What are the potential applications of 1,2,3,4-Tetrahydrophenazine derivatives in material science?

A5: Derivatives like 6,9‐bis(2,3‐dihydrothieno[3,4‐b][1,4]dioxin‐5‐yl)‐1,2,3,4‐tetrahydrophenazine (EBE) are being explored for their electrochromic properties. These properties make them promising candidates for applications in electrochromic devices, such as displays and smart windows. [ [] ]

Q6: Are there any computational studies on 1,2,3,4-Tetrahydrophenazine derivatives?

A6: Yes, semiempirical calculations, such as AM1, have been employed to understand the electronic properties and predict the photoinduced electron transfer behavior of 1,2,3,4-tetrahydrophenazine-containing systems. [ [] ]

Q7: What is known about the crystal structure of 1,2,3,4-Tetrahydrophenazine?

A7: X-ray crystallography studies on 1,2,3,4-Tetrahydrophenazine 5,10-dioxide revealed that the molecule possesses a twofold axis and a mirror plane of symmetry. The crystal packing is stabilized by weak intermolecular π–π stacking interactions. [ [] ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B181491.png)

![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)

![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)